2-Chloro-6-methoxy-4-(4-(trifluoromethyl)phenyl)pyridine
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Overview
Description
2-Chloro-6-methoxy-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a pyridine ring. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-4-iodopyridine with a trifluoromethylating agent under specific conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-methoxy-4-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-methoxy-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both a methoxy group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, and industry.
Properties
CAS No. |
697739-25-6 |
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Molecular Formula |
C13H9ClF3NO |
Molecular Weight |
287.66 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9ClF3NO/c1-19-12-7-9(6-11(14)18-12)8-2-4-10(5-3-8)13(15,16)17/h2-7H,1H3 |
InChI Key |
DJKUCLTXXLOTDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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